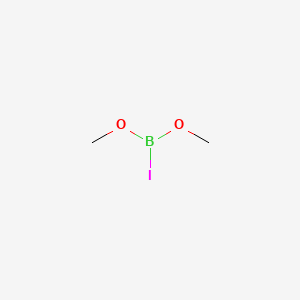
Iodo-bis(methoxy)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo-bis(methoxy)borane is an organoboron compound with the chemical formula C2H6BIO2 It is characterized by the presence of iodine and methoxy groups attached to a boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of iodo-bis(methoxy)borane typically involves the reaction of boron trihalides with methanol in the presence of iodine. One common method is the reaction of boron triiodide with methanol under controlled conditions to yield this compound. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Iodo-bis(methoxy)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert this compound to borane derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids and borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Iodo-bis(methoxy)borane has several applications in scientific research, including:
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Mecanismo De Acción
The mechanism of action of iodo-bis(methoxy)borane involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom, being electron-deficient, can coordinate with electron-rich species, enabling reactions such as transmetalation in Suzuki-Miyaura coupling . The iodine and methoxy groups influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Boronic Acids: Compounds like phenylboronic acid share similar reactivity but differ in their functional groups.
Borane Derivatives: Compounds such as triethylborane exhibit similar Lewis acidity but have different substituents.
Hypervalent Iodine Compounds: These compounds, like iodobenzene diacetate, share the presence of iodine but differ in their overall structure and reactivity.
Uniqueness: Iodo-bis(methoxy)borane is unique due to its combination of iodine and methoxy groups, which impart distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other boron compounds may not be as effective.
Propiedades
Número CAS |
29878-02-2 |
|---|---|
Fórmula molecular |
C2H6BIO2 |
Peso molecular |
199.79 g/mol |
Nombre IUPAC |
iodo(dimethoxy)borane |
InChI |
InChI=1S/C2H6BIO2/c1-5-3(4)6-2/h1-2H3 |
Clave InChI |
MHTKHOPYUHMMOP-UHFFFAOYSA-N |
SMILES canónico |
B(OC)(OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



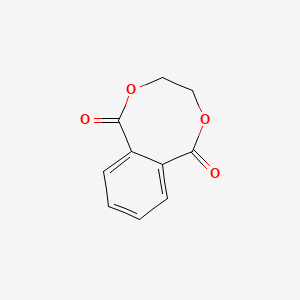
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
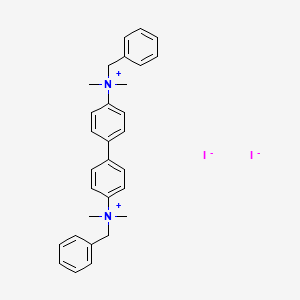

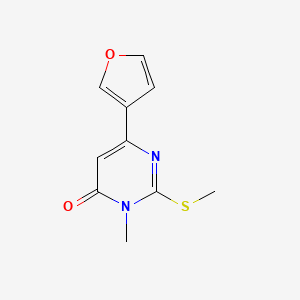
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
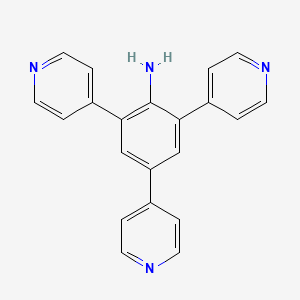
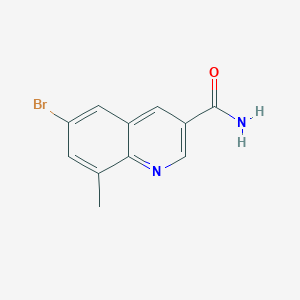
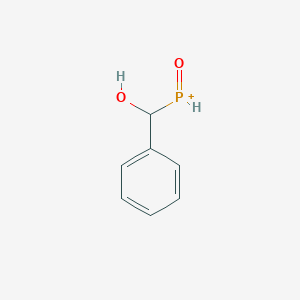
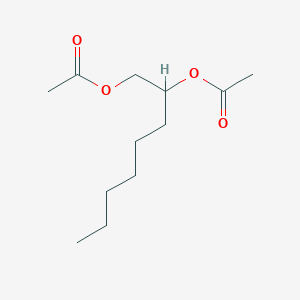


![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
